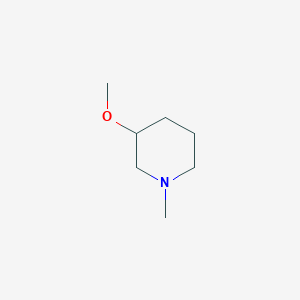![molecular formula C16H18O2 B14150765 4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol CAS No. 20291-66-1](/img/structure/B14150765.png)
4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetramethyl-2,2’-biphenol is a significant compound in organic chemistry, particularly known for its role as a building block for ligands in transition-metal catalysis . This compound is characterized by its symmetrical biphenol structure, which includes four methyl groups attached to the biphenyl core. Its unique structure makes it an essential component in various industrial and research applications.
Preparation Methods
The synthesis of 3,3’,5,5’-tetramethyl-2,2’-biphenol can be achieved through several methods:
Chemical Reactions Analysis
3,3’,5,5’-Tetramethyl-2,2’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using different oxidizing agents to form quinones.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Coupling Reactions: The compound is often used in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
3,3’,5,5’-Tetramethyl-2,2’-biphenol has a wide range of applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities and pharmaceutical applications.
Mechanism of Action
The mechanism by which 3,3’,5,5’-tetramethyl-2,2’-biphenol exerts its effects is primarily through its role as a ligand. The methyl groups on the biphenyl core enhance the compound’s ability to stabilize transition metal complexes, facilitating various catalytic processes. The hyperconjugation of the methyl groups with the aromatic system increases the dispersion interaction surface, improving the enantioselective properties of the entire complex .
Comparison with Similar Compounds
3,3’,5,5’-Tetramethyl-2,2’-biphenol can be compared with other biphenol compounds such as:
3,3’,5,5’-Tetramethylbiphenyl: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain catalytic processes.
2,2’,5,5’-Tetramethylbiphenyl: Another similar compound with slight variations in the position of the methyl groups, affecting its chemical properties and applications.
The unique positioning of the methyl groups in 3,3’,5,5’-tetramethyl-2,2’-biphenol makes it particularly effective in stabilizing metal complexes, distinguishing it from other similar compounds .
Properties
CAS No. |
20291-66-1 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(2-hydroxy-4,6-dimethylphenyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8,17-18H,1-4H3 |
InChI Key |
PZVOOXOMADTHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


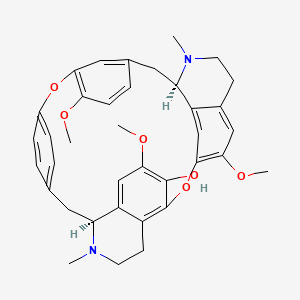
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
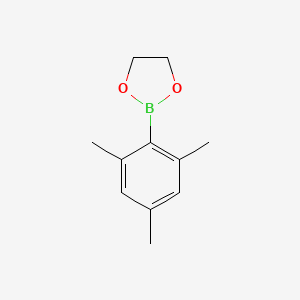
![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
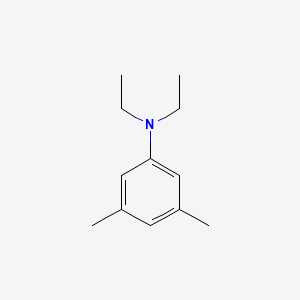

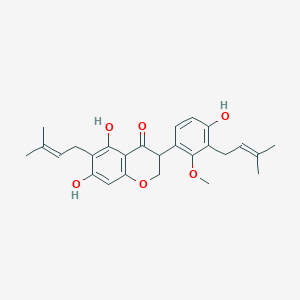
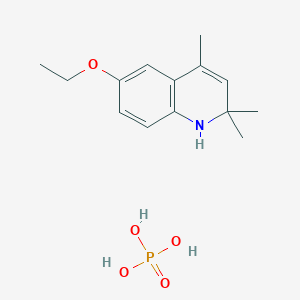
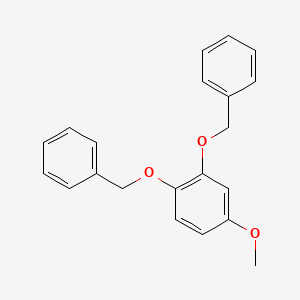
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
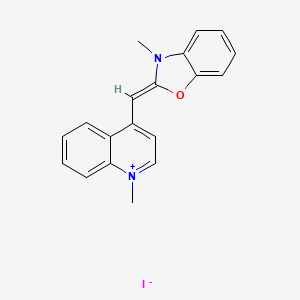
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
